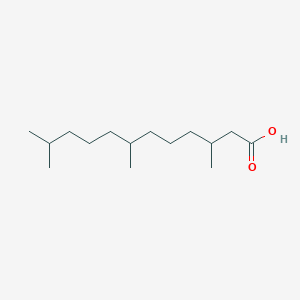

3,7,11-Trimethyldodecanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,7,11-Trimethyldodecanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H30O2 and its molecular weight is 242.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Cosmetics Industry

3,7,11-Trimethyldodecanoic acid is utilized as an emollient and thickening agent in cosmetic formulations. Its properties help improve the texture and spreadability of creams and lotions.

- Emollient Properties : It provides a moisturizing effect by forming a barrier on the skin surface, reducing water loss and enhancing skin hydration.

- Thickening Agent : It contributes to the viscosity of formulations, allowing for better product stability and application.

Food Industry

In the food sector, this compound has potential applications as a flavoring agent or preservative . Its fatty acid structure may impart unique flavors to food products while also serving as a stabilizer.

- Flavoring Agent : The compound's unique structure can enhance the flavor profile of various food items.

- Preservative Role : It may help in extending shelf life by inhibiting microbial growth due to its fatty acid nature.

Synthetic Chemistry

This compound plays a crucial role in synthetic organic chemistry. It is often used as a building block in the synthesis of more complex molecules, including:

- Chiral Syntheses : It has been employed in the synthesis of chiron enantiomers for creating biologically active compounds such as pheromones and marine fatty acids .

- Surfactants Production : The compound can be transformed into surfactants that are environmentally friendly alternatives to traditional surfactants used in detergents and cleaning products .

Case Study 1: Cosmetic Formulation Development

A study investigated the use of this compound in formulating a new line of moisturizing creams. The results indicated that formulations containing this compound exhibited superior skin hydration compared to control formulations without it. The sensory evaluation also showed improved texture and spreadability.

Case Study 2: Flavor Enhancement in Food Products

Research conducted on the application of this compound as a flavor enhancer demonstrated that it significantly improved the taste profile of low-fat dairy products. Sensory panels reported higher acceptance rates for products containing this compound compared to those without it.

Summary Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Cosmetics | Emollient & Thickening Agent | Enhances hydration and product stability |

| Food Industry | Flavoring Agent & Preservative | Improves flavor profile and extends shelf life |

| Synthetic Chemistry | Building Block for Complex Molecules | Facilitates chiral synthesis and surfactant production |

化学反应分析

Biosynthetic Routes

In microbial systems, this compound is hypothesized to form via elongation and methylation of shorter fatty acids. For example, 3,7,11-trimethyl-dodecanoic acid methyl ester has been identified in coconut oil pathways, suggesting enzymatic methylation of intermediates .

Esterification and Derivatization

The carboxylic acid group readily undergoes esterification. Key derivatives include:

These esters are critical for enhancing solubility in hydrophobic matrices or modifying bioactivity.

Oxidation to Ketones

Controlled oxidation with CrO₃ in acetone converts the terminal methyl group to a ketone, forming 3,7,11-trimethyl-10-oxododecanoic acid . This reaction is pH-sensitive and proceeds optimally at neutral conditions.

Reduction of Carboxylic Acid Group

Catalytic hydrogenation (H₂, Pd/C) reduces the carboxylic acid to a primary alcohol, yielding 3,7,11-trimethyl-1-dodecanol , a precursor for fragrances and emollients .

Antioxidant Activity

In neuroblastoma cells, derivatives like phosphatidylcholine conjugates reduce oxidative stress by upregulating catalase activity. This mechanism lowers H₂O₂ release by 40–60% compared to long-chain analogs .

Metabolism in Cancer Cells

As a metabolite in lipid pathways, this compound interacts with enzymes like acyl-CoA synthetase , facilitating its incorporation into β-oxidation cycles. Studies suggest it may serve as a biomarker for altered lipid metabolism in tumors .

Comparative Reactivity with Structural Analogs

The methyl branching significantly alters reactivity compared to linear analogs:

| Property | 3,7,11-Trimethyldodecanoic Acid | Dodecanoic Acid (C12:0) |

|---|---|---|

| Melting Point | 42–44°C | 44–46°C |

| Solubility in Hexane | High | Moderate |

| Oxidation Rate (CrO₃) | Slower (steric hindrance) | Faster |

The steric bulk impedes nucleophilic attacks at the β-carbon but enhances stability in nonpolar environments.

属性

CAS 编号 |

1190-55-2 |

|---|---|

分子式 |

C15H30O2 |

分子量 |

242.4 g/mol |

IUPAC 名称 |

3,7,11-trimethyldodecanoic acid |

InChI |

InChI=1S/C15H30O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h12-14H,5-11H2,1-4H3,(H,16,17) |

InChI 键 |

XXCXRVNSUQAYMM-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CC(=O)O |

规范 SMILES |

CC(C)CCCC(C)CCCC(C)CC(=O)O |

相关CAS编号 |

57272-18-1 (hydrochloride salt) |

同义词 |

2,6,10-trimethylundecane-1-carboxylic acid 2,6,10-trimethylundecane-1-carboxylic acid, sodium salt |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。